molecular formula C12H13BrN4OS B4403629 2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide

2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide

Cat. No. B4403629
M. Wt: 341.23 g/mol
InChI Key: OIWOPXKXARWCAW-UHFFFAOYSA-N
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Description

2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the triazole family of compounds that have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting key enzymes and signaling pathways that are involved in fungal growth, inflammation, and cancer cell proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been found to inhibit the growth of various fungal species by inhibiting key enzymes involved in fungal cell wall synthesis. It has also been found to inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide in lab experiments include its potent biological activity, its relatively low toxicity, and its ability to be synthesized on a large scale. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on 2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide. One potential direction is to investigate the potential of this compound as a treatment for fungal infections in humans. Another potential direction is to investigate the potential of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential off-target effects.

Scientific Research Applications

2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide has been found to exhibit a wide range of biological activities that make it a promising compound for medical research. This compound has been found to exhibit potent antifungal activity against a range of fungal species. It has also been found to exhibit anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, this compound has been found to exhibit anticancer activity, making it a potential treatment for cancer.

properties

IUPAC Name

2-[[5-(2-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4OS/c1-14-10(18)7-19-12-16-15-11(17(12)2)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWOPXKXARWCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(N1C)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide
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2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide
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2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide
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2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide
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2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide
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2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide

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